
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane is a heterocyclic compound that belongs to the class of tetraazacyclotetradecanes. These compounds are characterized by a macrocyclic ring containing four nitrogen atoms. The presence of ethyl and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid to form the intermediate, which is then further reacted with methyl iodide to introduce the methyl groups. The final cyclization step involves the use of a strong base such as sodium hydroxide to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the ethyl and methyl groups, resulting in different chemical properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains methyl groups but lacks ethyl groups.
1,4,7-Triazacyclononane: A smaller macrocyclic ring with three nitrogen atoms.
Uniqueness
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of both ethyl and methyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
Eigenschaften
CAS-Nummer |
143050-38-8 |
|---|---|
Molekularformel |
C16H36N4 |
Molekulargewicht |
284.48 g/mol |
IUPAC-Name |
1,8-diethyl-5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H36N4/c1-5-19-11-7-15(3)18-10-14-20(6-2)12-8-16(4)17-9-13-19/h15-18H,5-14H2,1-4H3 |
InChI-Schlüssel |
UIWAUPVZVQZOSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(NCCN(CCC(NCC1)C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


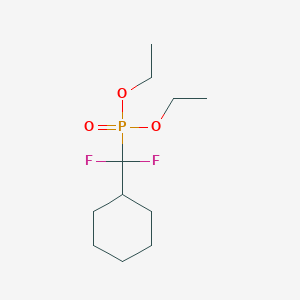
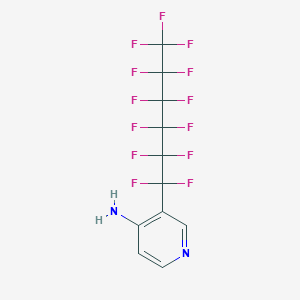
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
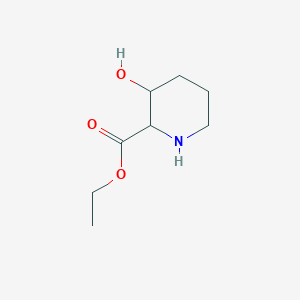

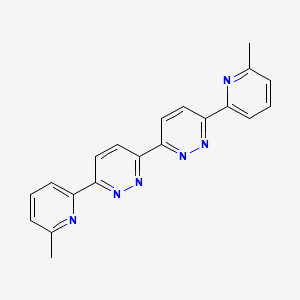
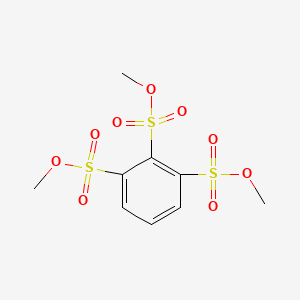
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)
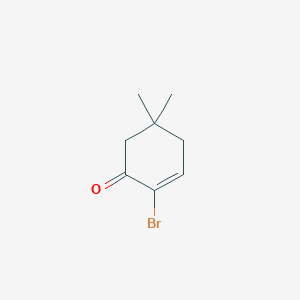

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
